13-Hexacosanone
Description
13-Hexacosanone is a long-chain ketone with the molecular formula C₂₆H₅₂O, characterized by a 26-carbon backbone and a ketone functional group at position 12. Long-chain ketones like this compound are typically studied for their applications in organic synthesis, surfactants, and materials science, where their hydrophobic tails and functional groups influence physical properties and reactivity.
Properties
CAS No. |
120134-49-8 |
|---|---|
Molecular Formula |
C26H52O |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
hexacosan-13-one |
InChI |
InChI=1S/C26H52O/c1-3-5-7-9-11-13-15-17-19-21-23-25-26(27)24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3 |
InChI Key |
MTZZHSMIOVNDIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hexacosanone typically involves the oxidation of the corresponding alcohol, 13-Hexacosanol. This can be achieved using various oxidizing agents such as chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4) or pyridinium chlorochromate (PCC). The reaction is generally carried out under controlled conditions to ensure the selective oxidation of the alcohol to the ketone.
Industrial Production Methods
On an industrial scale, this compound can be produced through the catalytic dehydrogenation of 13-Hexacosanol. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures. The dehydrogenation reaction removes hydrogen atoms from the alcohol, resulting in the formation of the ketone.
Chemical Reactions Analysis
Types of Reactions
13-Hexacosanone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group in this compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), sulfuric acid (H2SO4), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX), where R is an alkyl or aryl group and X is a halide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 13-Hexacosanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
13-Hexacosanone has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of long-chain ketones and their derivatives.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 13-Hexacosanone involves its interaction with various molecular targets and pathways. In biological systems, it can modulate lipid metabolism by interacting with enzymes involved in fatty acid oxidation and synthesis. Additionally, its carbonyl group can form reversible covalent bonds with nucleophilic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
(a) 14-Heptacosanone (C₂₇H₅₄O)
- Molecular Structure : A 27-carbon ketone with a ketone group at position 13.
- Key Differences: Longer carbon chain (C27 vs. C26 in 13-Hexacosanone) leads to higher molecular weight (394.72 g/mol vs. ~380 g/mol for this compound) . Melting point and solubility are expected to differ due to chain length and ketone position.
- Applications : Used in lipid research and as a reference compound in spectroscopic studies .
(b) 13,14-Hexacosanedione (C₂₆H₅₀O₂)
- Molecular Structure : A diketone with ketone groups at positions 13 and 14.
- Key Differences: Presence of two ketone groups increases polarity compared to mono-ketones like this compound. Lower molecular weight (382.67 g/mol) due to fewer hydrogen atoms .
- Applications: Potential use in polymer crosslinking or as a ligand in coordination chemistry .
(c) Hexacosane, 13-dodecyl (C₃₈H₇₈)
- Molecular Structure : A branched alkane with a dodecyl group at position 13.
- Key Differences: Lack of functional groups (pure hydrocarbon) results in nonpolar behavior. Higher molecular weight (535.03 g/mol) and melting point (286.9 K) compared to ketones .
- Applications : Used in waxes and lubricants due to its high thermal stability .
Data Tables
Table 1: Molecular Properties Comparison
*Theoretical values for this compound are estimated based on structural analogs.
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